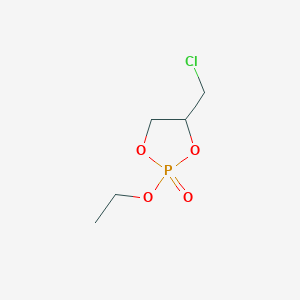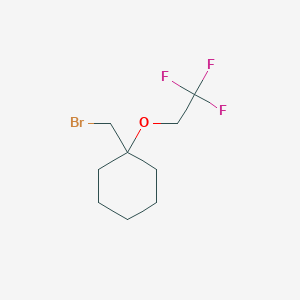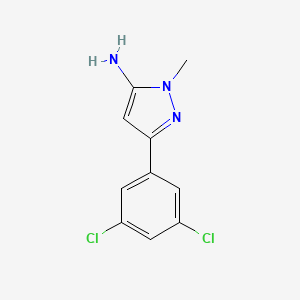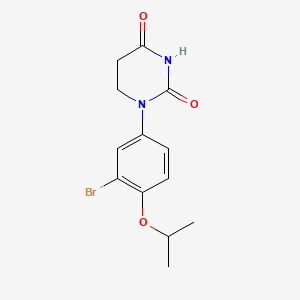
3-Amino-1,1-difluoro-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1-difluoro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11F2NO. . It is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-amino-3-methylbutan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 3-Amino-1,1-difluoro-3-methylbutan-2-ol .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1-difluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 3-amino-1,1-difluoro-3-methylbutan-2-one.
Reduction: Formation of 3-amino-1,1-difluoro-3-methylbutane.
Substitution: Formation of 3-amino-1,1-diiodo-3-methylbutan-2-ol.
Scientific Research Applications
3-Amino-1,1-difluoro-3-methylbutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1,1-difluoro-3-methylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group can participate in various biochemical pathways, making this compound a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
- 2-Amino-3-methyl-1-butanol
- 3-Amino-1,1-difluorobutan-2-ol
- 3-((3,5-difluorophenyl)amino)-3-methylbutan-1-ol
Comparison: 3-Amino-1,1-difluoro-3-methylbutan-2-ol stands out due to the presence of both fluorine atoms and an amino group, which confer unique chemical and biological properties. Compared to 2-Amino-3-methyl-1-butanol, the fluorinated version exhibits enhanced stability and potential for bioactivity. The presence of fluorine atoms also differentiates it from other similar compounds, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C5H11F2NO |
|---|---|
Molecular Weight |
139.14 g/mol |
IUPAC Name |
3-amino-1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H11F2NO/c1-5(2,8)3(9)4(6)7/h3-4,9H,8H2,1-2H3 |
InChI Key |
NJGUDFYWFJFLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
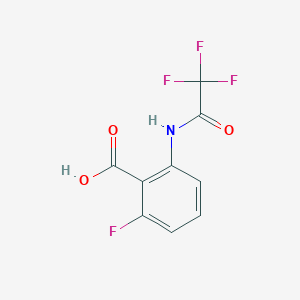

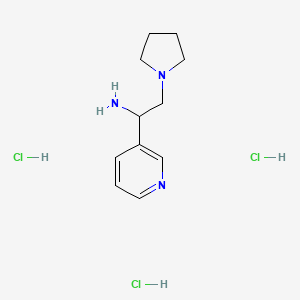
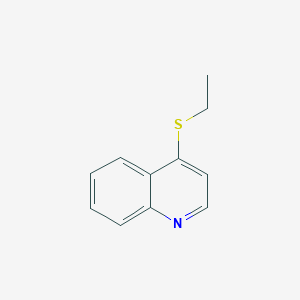

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
